Comparative Purity and Batch Consistency: Methyl 4-nitro-3-(trifluoromethyl)benzoate vs. Regioisomers
Commercially available Methyl 4-nitro-3-(trifluoromethyl)benzoate is routinely supplied at ≥98% purity, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, closely related regioisomers such as Methyl 4-nitro-2-(trifluoromethyl)benzoate (CAS 900254-47-9) and Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS 228418-45-9) are often offered at lower nominal purities (e.g., 95-97%) or with less comprehensive analytical documentation from primary suppliers . This difference in available purity grade and quality assurance is quantifiable and directly impacts the reliability of downstream synthetic steps, particularly in multi-step pharmaceutical syntheses where impurity profiles can propagate.
| Evidence Dimension | Commercial purity grade |
|---|---|
| Target Compound Data | ≥98% (HPLC), with full analytical data package |
| Comparator Or Baseline | Methyl 4-nitro-2-(trifluoromethyl)benzoate (CAS 900254-47-9) |
| Quantified Difference | ≥98% vs. typical 95-97% nominal purity |
| Conditions | Commercial vendor specifications (e.g., Sigma-Aldrich, Bidepharm, MolCore) |
Why This Matters
Higher initial purity reduces the need for additional purification steps and minimizes the risk of side reactions, directly lowering procurement and operational costs in R&D settings.
